molecular formula C5H12ClN3O B1313996 Morpholine-4-carboximidamide hydrochloride CAS No. 5638-78-8

Morpholine-4-carboximidamide hydrochloride

Cat. No.: B1313996
CAS No.: 5638-78-8
M. Wt: 165.62 g/mol
InChI Key: DUXSXDMXKUUYHP-UHFFFAOYSA-N
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Description

Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8) is a guanidine derivative featuring a morpholine ring linked to a carboximidamide group. Its molecular formula is C₅H₁₂ClN₃O, with a molecular weight of 165.62 g/mol . The compound is synthesized via reactions involving morpholine derivatives and carboximidamide precursors, as evidenced by its use as a key intermediate in pyrimidine-based drug synthesis (e.g., reacting with methoxymalonate esters to form dihydroxypyrimidines) .

Properties

IUPAC Name

morpholine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXSXDMXKUUYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5638-78-8
Record name 4-Morpholinecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5638-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Direct Synthesis from Morpholine and Formamidine Hydrochloride

The most common and straightforward method to prepare Morpholine-4-carboximidamide hydrochloride involves the reaction of morpholine with formamidine in the presence of hydrochloric acid. The general reaction scheme is:

  • Reactants: Morpholine and formamidine (or formamidine hydrochloride)
  • Catalyst: Hydrochloric acid (HCl)
  • Conditions: Typically carried out at room temperature
  • Isolation: The product is isolated by crystallization from the reaction mixture

This method yields a crystalline, colorless to white solid that is stable at room temperature and highly soluble in water. The reaction mechanism involves nucleophilic attack of morpholine’s nitrogen on the formamidine carbon, followed by protonation to form the hydrochloride salt.

Industrial Scale Synthesis

Industrial production follows the same synthetic route but is optimized for scale and purity:

  • Large-scale reactors are used to mix morpholine and formamidine with hydrochloric acid under controlled temperature and stirring.
  • Purification is achieved by crystallization and filtration to remove impurities.
  • Quality control ensures the final product meets pharmaceutical or chemical industry standards.

Alternative Guanidine-Based Preparation Methods

Use of S-Methylisothiourea as Guanidination Agent

An alternative and safer method to prepare substituted guanidines, including this compound, involves the reaction of morpholine with S-methylisothiourea sulfate. This method avoids harsh reagents and conditions typical of classical guanidine syntheses.

  • Reagents: Morpholine and S-methylisothiourea sulfate
  • Solvent: Ethanol or ethanol/water mixtures
  • Conditions: Mild heating or room temperature stirring
  • Product: this compound as a hydrochloride salt

This approach is advantageous due to the use of commercially available, relatively safe guanylation agents and mild reaction conditions, making it suitable for laboratory-scale synthesis and potentially scalable for industrial use.

Electrochemical Synthesis Approaches

Recent research has demonstrated electrochemical methods to synthesize morpholine carboximidamide derivatives, which may be adapted for this compound:

  • Setup: Electrolysis in ethanol/water mixtures using graphite electrodes
  • Reagents: Morpholine, sodium iodide, and amines or thioureas
  • Conditions: Constant current electrolysis at room temperature for several hours
  • Purification: Extraction and column chromatography

While this method is more complex, it offers a green chemistry alternative by avoiding strong acids and enabling selective synthesis of substituted derivatives.

Preparation of Morpholine Hydrochloride as a Precursor

Morpholine hydrochloride is a key intermediate in the synthesis of this compound and related compounds. A patented industrial process improves the preparation of morpholine hydrochloride by replacing corrosive hydrochloric acid with ammonium chloride:

  • Reagents: Morpholine, ammonium chloride, and xylene (as solvent)
  • Conditions: Heating gradually to 80–110 °C, holding for 30 minutes, then raising temperature above 120 °C for 1.5–3 hours
  • Reaction: Morpholine reacts with ammonium chloride to form morpholine hydrochloride and ammonia gas
  • Post-reaction: Cooling, dissolution in water, decolorization, and purification steps

This method reduces equipment corrosion, improves yield, and shortens production cycles compared to traditional acid-based methods.

Summary Table of Preparation Methods

Method Reactants/Precursors Conditions Advantages Limitations
Direct reaction with formamidine Morpholine + formamidine + HCl Room temperature, crystallization Simple, well-established Use of corrosive HCl
Guanidination with S-methylisothiourea Morpholine + S-methylisothiourea sulfate Mild heating or room temp Safer reagents, mild conditions May require purification steps
Electrochemical synthesis Morpholine + sodium iodide + amines Electrolysis at room temp Green chemistry, selective synthesis Complex setup, less common
Morpholine hydrochloride precursor preparation Morpholine + ammonium chloride + xylene Heating 80–120 °C, 1.5–3 hours Reduced corrosion, improved yield Requires solvent handling

Research Findings and Analytical Data

  • Yield and Purity: Direct synthesis methods typically yield high-purity crystalline this compound suitable for catalytic and pharmaceutical use.
  • Solubility: The compound is highly soluble in water, facilitating purification and formulation.
  • Stability: Stable at room temperature, enabling easy storage and handling.
  • Biological Activity: The compound’s preparation purity directly impacts its biological activity, including enzyme inhibition and antiviral properties, as demonstrated in various studies.

Chemical Reactions Analysis

Types of Reactions

Morpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Pharmaceutical Development

Morpholine-4-carboximidamide hydrochloride has emerged as a candidate for drug development due to its potential as an enzyme inhibitor. Research indicates that the compound can interact with various biological targets, particularly enzymes involved in metabolic pathways. This interaction suggests its utility in treating metabolic disorders and infectious diseases .

Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes, which may lead to therapeutic applications. For instance, it has shown promise in inhibiting enzymes related to metabolic pathways, thereby impacting glucose metabolism .

Antiviral Properties

Preliminary research suggests that this compound may possess antiviral properties. Although specific mechanisms of action remain to be fully elucidated, initial studies indicate its potential effectiveness against certain viruses .

Data Table: Antiviral Activity

Virus TypeMechanism of ActionEfficacy Observed
InfluenzaEnzyme inhibitionModerate
HIVUnknownFurther studies needed
Hepatitis CUnknownFurther studies needed

Material Science Applications

While current research is limited, the unique combination of nitrogen-containing heterocycles and positively charged groups may impart interesting properties for material science applications. Future investigations could explore these potential uses more thoroughly.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which enhances its relevance in pharmaceutical research.

Compound NameStructure TypeNotable Properties
MoroxydineHeterocyclic biguanidineAntiviral properties; used for influenza treatment
MorpholinoHeterocyclic amineVersatile pharmacophore; involved in various drugs
N,N-DimethylformamideAmideSolvent and reagent; used in organic synthesis
2-AminomorpholineAmino derivativePotential anti-cancer activity

The unique combination of morpholine structure with carboximidamide functionality grants this compound distinct chemical reactivity and biological activity not found in other similar compounds. Its high solubility enhances its utility in pharmaceutical formulations compared to less soluble analogs .

Mechanism of Action

The mechanism of action of morpholine-4-carboximidamide hydrochloride involves its interaction with molecular targets and pathways. It acts as a catalyst by facilitating the formation and breaking of chemical bonds in organic synthesis reactions. The compound’s molecular structure allows it to interact with various substrates, enhancing reaction rates and yields .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 178.4–180.5 °C
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d₆): δ 3.06 (t, 4H, CH₂-O-CH₂), 3.75 (t, 4H, N-CH₂), 6.61 (bs, 5H, NH) .
    • ¹³C NMR (DMSO-d₆): δ 43.2 (CH₂-N), 63.7 (CH₂-O), 162.3 (C=NH) .

Applications :
Primarily used in antiviral research, it serves as a precursor for bioactive molecules, including pyrimidine-based pharmaceuticals . Its hydrochloride salt enhances solubility in polar solvents (e.g., ≥52.2 mg/mL in H₂O) .

Salts of Morpholine-4-carboximidamide

Different counterions significantly alter solubility, stability, and applications:

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
Morpholine-4-carboximidamide HCl 5638-78-8 C₅H₁₂ClN₃O 165.62 Mp: 178–180°C; water-soluble Antiviral precursor, drug synthesis
Morpholine-4-carboximidamide HBr 157415-17-3 C₅H₁₂BrN₃O 210.07 Higher molecular weight; hygroscopic Pharmaceutical intermediate
Morpholine-4-carboximidamide HI 102392-87-0 C₅H₁₂IN₃O 253.08 Low stability; light-sensitive Limited to specialized synthesis

Key Differences :

  • The hydrochloride salt is preferred for drug synthesis due to superior aqueous solubility .
  • Hydrobromide and hydroiodide salts are less common, with niche applications in research .
Bis-Aryl Derivatives

Substituents on the carboximidamide group modulate steric and electronic properties:

Compound (Example) Molecular Formula Molecular Weight (g/mol) Melting Point Key Structural Features Applications References
(Z)-N,N'-bis(2,6-diethylphenyl) (15a) C₂₃H₃₀N₄O 366.26 Not reported Bulky aryl groups; enhanced lipophilicity Ligand for metal complexes
(Z)-N,N'-bis(2,6-diisopropylphenyl) (16a) C₂₉H₄₂N₄O 450.35 Not reported Extreme steric hindrance Catalysis research
(Z)-N,N'-bis(4-isopropylphenyl) (17a) C₂₃H₃₀N₄O 366.26 Not reported Balanced lipophilicity Material science

Key Differences :

  • Bulkier substituents (e.g., diisopropylphenyl in 16a) increase molecular weight and steric hindrance, reducing solubility but enhancing stability in non-polar environments .
  • These derivatives lack the antiviral activity of the parent hydrochloride, instead finding use in catalysis and materials science .
Structurally Related Guanidines
Compound CAS Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Moroxydine HCl 3160-91-6 C₆H₁₃N₅O·HCl 207.66 Additional methylene group; higher MW Broad-spectrum antiviral drug
4-Methylpiperazine-1-carboximidamide HI Not reported C₆H₁₄IN₅O 283.12 Piperazine ring instead of morpholine Antibiotic research

Key Differences :

  • Moroxydine HCl (CAS: 3160-91-6) is a distinct antiviral agent with a larger structure, showing higher efficacy against RNA viruses .
  • Piperazine-based analogs exhibit divergent bioactivity, such as antibiotic properties in tert-butylphenylthiazole derivatives .
Other Morpholine Derivatives
Compound CAS Molecular Formula Key Differences Applications References
Morpholine-2-carboxamide HCl 1185296-76-7 C₅H₁₁ClN₂O₂ Carboxamide instead of carboximidamide Enzyme inhibition studies
Sulfuric acid adduct (1:1) sc-280102 C₅H₁₄N₃O₅S Acid-base complex Analytical chemistry standards

Key Differences :

  • Carboxamide derivatives lack the guanidine moiety, reducing their ability to interact with viral proteins .
  • The sulfuric acid adduct serves as a pH-stable reagent for analytical protocols .

Biological Activity

Morpholine-4-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its crystalline structure, appearing as a colorless to white solid. It is soluble in water and stable at room temperature. The compound is primarily utilized as a catalyst in organic synthesis, facilitating the formation of various functional groups including isocyanates, aldehydes, ketones, nitriles, and amides.

Mode of Action

The compound influences the virus-host cell dynamics and exhibits potential as an antiviral agent. Its mechanism involves interactions with specific enzymes and proteins within the cell, which can alter cellular signaling pathways and metabolic processes.

Pharmacokinetics

This compound demonstrates high gastrointestinal absorption, indicating effective uptake in the digestive system. This property is crucial for its bioavailability in therapeutic applications.

Antiviral Properties

In vitro studies suggest that this compound may possess antiviral properties. Although specific mechanisms remain under investigation, preliminary results indicate its potential effectiveness against certain viral strains.

Enzyme Interaction

This compound has been shown to interact with various enzymes involved in metabolic pathways. Notably, it can inhibit specific enzymes, positioning it as a candidate for drug development targeting metabolic disorders and infectious diseases .

Case Studies and Experimental Data

Research has highlighted the biological activity of this compound through various experimental studies:

  • Antibacterial Activity : In a study evaluating compounds against Staphylococcus aureus, this compound exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cellular Effects : The compound has been observed to modulate gene expression and influence cellular metabolism by interacting with metabolic enzymes. This modulation can lead to altered cellular functions and potential therapeutic outcomes .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntiviralPotential activity against viral strains
AntibacterialSignificant effects on S. aureus
Enzyme InhibitionInteraction with metabolic enzymes
Cellular ModulationChanges in gene expression

Q & A

Basic: What pharmacopeial methods are recommended for determining the identity and purity of morpholine-4-carboximidamide hydrochloride?

Answer:
The International Pharmacopoeia outlines validated methods for identity and purity testing of related morpholine derivatives. For identity:

  • Colorimetric tests : React with potassium ferricyanide and ferric chloride to produce bluish-green coloration .
  • Sulfuric acid-formaldehyde reaction : Produces a transient violet color, indicative of specific functional groups .
    For purity:
  • Titrimetric analysis : Neutralize with sodium hydroxide after chloroform extraction and sulfuric acid dissolution, requiring ≥8.75 mL of titrant for endpoint determination .
  • Chromatographic methods : While not explicitly detailed, cross-referencing with pharmacopeial guidelines (e.g., EP/JP) is advised for impurity profiling.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (tested for permeability) and avoid skin/eye contact. Respiratory protection is typically unnecessary unless aerosolized .
  • Exposure controls : Work in a fume hood, implement rigorous handwashing protocols, and segregate contaminated clothing immediately .
  • Storage : Store in airtight containers away from oxidizing agents, with humidity controlled to prevent hydrolysis.

Basic: How can researchers prepare stable solutions of this compound for in vitro assays?

Answer:

  • Solubility optimization : Use aqueous buffers (e.g., PBS, pH 7.4) or polar aprotic solvents like DMSO. For in vivo studies, prepare injectable formulations in saline (0.9% NaCl) with sonication for clarity .
  • Stock solution preparation : Dissolve in a primary solvent (e.g., DMSO) at 10–50 mM, aliquot to avoid freeze-thaw cycles, and verify stability via HPLC .

Basic: What spectroscopic techniques are suitable for structural characterization of this compound?

Answer:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to confirm the morpholine ring and carboximidamide moiety. Compare with reference data for morpholine derivatives .
  • Mass spectrometry (HRMS) : Use exact mass (C5_5H12_{12}ClN3_3O, m/z 129.0915) for molecular ion validation .
  • FT-IR : Identify N–H stretches (3300–3500 cm1^{-1}) and C=N vibrations (1650–1700 cm1^{-1}) .

Advanced: How to design in vitro antiviral assays for this compound, considering its proposed virus-host interaction mechanism?

Answer:

  • Cell-based systems : Use human cell lines (e.g., HEK293T) infected with target viruses (e.g., influenza, coronaviruses). Monitor viral replication via qRT-PCR or plaque assays.
  • Mechanistic studies :
    • Host factor targeting : Perform siRNA knockdown of putative host targets (e.g., endosomal proteins) to assess compound dependency .
    • Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or assembly .
  • Controls : Include positive controls (e.g., remdesivir) and cytotoxicity assays (MTT/CCK-8) to calculate selectivity indices.

Advanced: What strategies can optimize the synthetic route for this compound to improve yield and scalability?

Answer:

  • Route selection : Adapt methods from analogous morpholine derivatives, such as chloroacetylation of morpholine followed by amidine formation .
  • Catalysis : Explore microwave-assisted synthesis to reduce reaction time or enantioselective catalysts for chiral purity .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) to isolate high-purity product (>97%) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., antiviral efficacy vs. cytotoxicity)?

Answer:

  • Dose-response analysis : Perform EC50_{50} (efficacy) and CC50_{50} (cytotoxicity) assays in parallel. Calculate therapeutic indices (TI = CC50_{50}/EC50_{50}) to prioritize derivatives with TI >10 .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may reduce in vivo efficacy .
  • Off-target profiling : Screen against kinase panels or GPCRs to rule out nonspecific interactions .

Advanced: Can computational modeling predict structural modifications to enhance the bioactivity of this compound?

Answer:

  • Molecular docking : Model interactions with viral targets (e.g., protease active sites) to identify key binding residues. Modify substituents to optimize hydrogen bonding or π-π interactions .
  • QSAR studies : Correlate electronic (e.g., logP, polar surface area) and steric parameters with antiviral activity to guide synthesis .
  • MD simulations : Assess conformational stability of drug-target complexes over 100-ns trajectories to prioritize stable binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Morpholine-4-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboximidamide hydrochloride

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